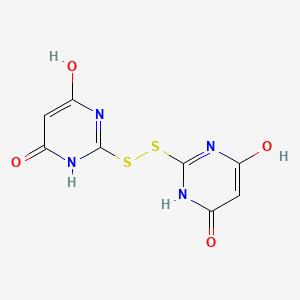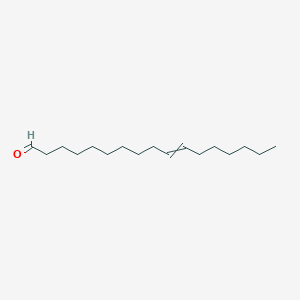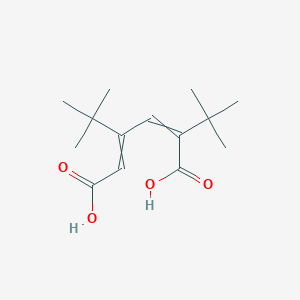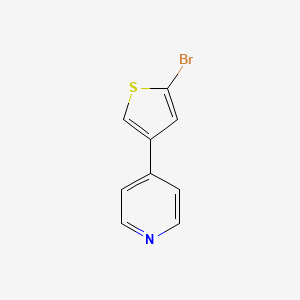
4-(5-Bromothiophen-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-3-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid or ester and an aryl halide. For this compound, the reaction involves 5-bromothiophene-3-boronic acid and 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(5-Bromothiophen-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Larger, more complex aromatic systems.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
科学的研究の応用
4-(5-Bromothiophen-3-yl)pyridine has several applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for electronic devices.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Component in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 4-(5-Bromothiophen-3-yl)pyridine depends on its application. In organic electronics, it acts as a building block for conjugated polymers, facilitating electron transport. In medicinal chemistry, it may interact with biological targets through its aromatic and heterocyclic structures, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl-thiourea
- 5-Bromo-2-(5-bromothiophen-2-yl)pyridine
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
Uniqueness
4-(5-Bromothiophen-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of conjugated polymers and other advanced materials.
特性
CAS番号 |
143584-40-1 |
|---|---|
分子式 |
C9H6BrNS |
分子量 |
240.12 g/mol |
IUPAC名 |
4-(5-bromothiophen-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNS/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H |
InChIキー |
UZWSBEQOGAIHJI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CSC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
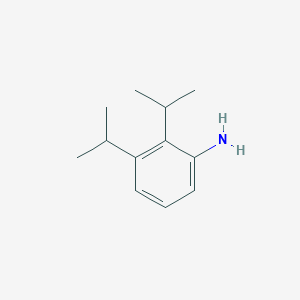
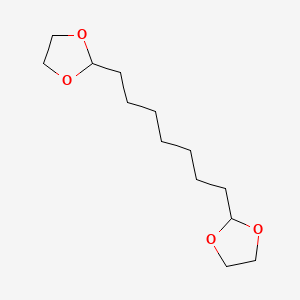
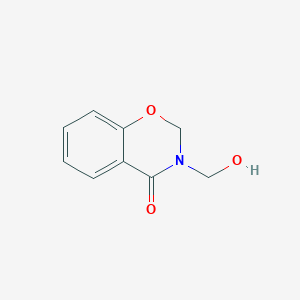

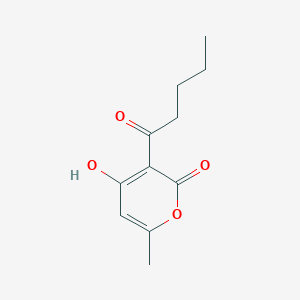
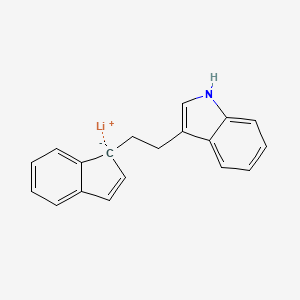
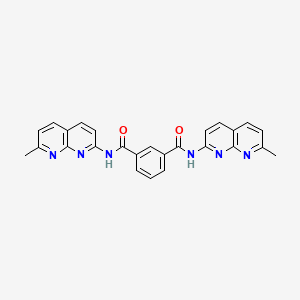
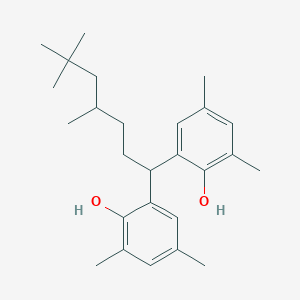
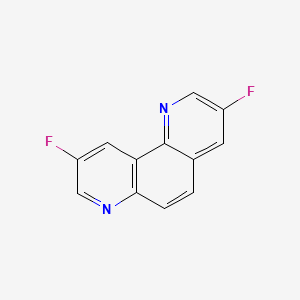
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
